2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid
CAS No.:
Cat. No.: VC17781967
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 |
| Standard InChI Key | BVRRNZURNKSFCM-LURJTMIESA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CC(=O)O)CN |
| Canonical SMILES | C1CC(N(C1)CC(=O)O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring—a five-membered saturated heterocycle—with stereochemical specificity at the C2 position (S-configuration). The aminomethyl (-CH₂NH₂) group at this chiral center introduces hydrogen-bonding capabilities, while the acetic acid (-CH₂COOH) moiety enhances solubility and enables salt formation. The IUPAC name, 2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid, reflects this configuration.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid |
| Canonical SMILES | C1CC(N(C1)CC(=O)O)CN |
| Isomeric SMILES | C1CC@HCN |
| PubChem CID | 129982906 |
The stereochemistry at C2 is critical for biological activity, as enantiomeric forms often exhibit divergent receptor-binding profiles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The pyrrolidine ring protons resonate between δ 1.8–3.5 ppm, while the aminomethyl group’s NH₂ protons appear as a broad singlet near δ 1.5 ppm. Infrared (IR) spectroscopy reveals characteristic stretches: N-H (3300 cm⁻¹), C=O (1710 cm⁻¹), and C-N (1250 cm⁻¹).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid typically begins with (S)-pyrrolidin-2-ylmethanamine. Acylation of the secondary amine with bromoacetic acid under basic conditions (e.g., NaOH in ethanol) yields the target compound. Alternative routes employ carbodiimide-mediated coupling to attach the acetic acid moiety.
Key Reaction Steps
-
Amine Protection: The primary amine is temporarily protected (e.g., with Boc groups) to prevent side reactions during acylation.
-
Nucleophilic Substitution: The pyrrolidine nitrogen reacts with bromoacetic acid in dichloromethane, facilitated by a base such as lithium diisopropylamide (LDA).
-
Deprotection: Acidic cleavage (e.g., HCl in dioxane) removes protecting groups, yielding the free amine.
Solvent and Catalyst Optimization
Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances solubility and cost. Catalytic amounts of triethylamine mitigate protonation of the amine nucleophile, improving acylation efficiency.
Mechanism of Action and Biological Activity
Receptor Interactions
The aminomethyl group enhances binding to neurotransmitter receptors, particularly GABAₐ and NMDA subtypes. Molecular docking studies suggest hydrogen bonding between the NH₂ group and GluN1 subunit residues, potentially modulating excitatory signaling.
Enzymatic Inhibition
In vitro assays demonstrate inhibitory activity against protein kinases (e.g., CDK5) at IC₅₀ values of 1.2–3.8 μM. The acetic acid moiety chelates Mg²⁺ ions in ATP-binding pockets, competing with substrate phosphorylation.
Pharmacodynamic Profiles
-
Neuroprotection: Reduces glutamate-induced cytotoxicity in cortical neurons (EC₅₀ = 5 μM).
-
Antiproliferative Effects: Inhibits colorectal cancer cell proliferation (HCT-116, IC₅₀ = 8.2 μM) via β-catenin pathway modulation .
Analytical and Computational Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 159.1134 (calculated 159.1138), with fragmentation patterns consistent with pyrrolidine ring cleavage.
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.2 Debye, aligning with its moderate solubility in aqueous buffers.
Applications in Drug Discovery
Neurological Disorders
Preclinical studies highlight potential in Alzheimer’s disease by inhibiting β-secretase (BACE1) and reducing amyloid-β plaque formation.
Oncology
Synergizes with 5-fluorouracil in APC-mutant colorectal cancer models, restoring Axin stability and suppressing Wnt/β-catenin signaling .
Metabolic Diseases
Preliminary data suggest AMPK activation in hepatocytes, improving insulin sensitivity in diabetic rat models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume